molecular formula C9H9BrO3 B144945 5-Bromo-2,4-dimethoxybenzaldehyde CAS No. 130333-46-9

5-Bromo-2,4-dimethoxybenzaldehyde

Cat. No. B144945
M. Wt: 245.07 g/mol
InChI Key: PXDIELLGFUEAIX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzaldehyde is a brominated derivative of dimethoxybenzaldehyde, where a bromine atom is substituted at the 5th position of the aromatic ring. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are closely related to 5-Bromo-2,4-dimethoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step, with O-methyloxime serving as a directing group. This method provides good overall yields after a rapid deprotection step . Additionally, the synthesis of 5-bromo-2,4-dimethoxybenzaldehyde can be inferred from the method described for 3,4,5-trimethoxybenzaldehyde, where bromination of vanillin leads to 5-bromovanillin, which could be further modified to the desired compound .

Molecular Structure Analysis

The molecular structure of brominated dimethoxybenzaldehydes has been studied, showing that bromine substitution affects the intermolecular interactions within the crystal structure. For instance, bromine atoms decrease H···H and C···H contacts while increasing H···Br and Br···Br interactions . These changes can influence the material's properties and reactivity.

Chemical Reactions Analysis

Brominated benzaldehydes are versatile intermediates in organic synthesis. For example, they can undergo condensation reactions with aromatic aminophenols to form Schiff base monomers, which can then be polymerized into polyphenol derivatives . Furthermore, brominated benzaldehydes can react with substituted acetophenones and urea to yield various pyrimidinone derivatives, depending on the substituents and solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of the bromine atom and methoxy groups. These compounds exhibit interesting thermal, optical, electrochemical, and fluorescent properties. For instance, the introduction of a bromine atom enhances the nonlinear third-order susceptibility, making these compounds promising for nonlinear optical (NLO) applications . The thermal stability and electrochemical properties can be characterized using techniques like TG-DTA, DSC, and cyclic voltammetry .

Scientific Research Applications

Nonlinear Optical Properties

5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB), alongside other brominated derivatives of dimethoxybenzaldehyde, has been extensively studied for its linear and nonlinear optical properties. Research by Aguiar et al. (2022) highlights that the bromine substitution enhances the nonlinear third-order susceptibility of these compounds. This property makes them promising as materials for nonlinear optical (NLO) applications. They found that the bromine atom in 5-BRB positively affects its NLO properties, with theoretical predictions indicating significant susceptibility values (Aguiar et al., 2022).

Molecular Structure and Reactivity

The molecular structure and reactivity of 5-BRB have been characterized in detail. Borges et al. (2022) synthesized and analyzed the molecular structure and packing of 5-BRB. Their research involved solid-state characterization, providing insights into the compound's electronic properties and molecular interactions. This study is essential for understanding the physical-chemical properties of 5-BRB and its potential applications in various fields (Borges et al., 2022).

Synthesis and Applications in Drug Discovery

While the user has requested to exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of 5-Bromo-2,4-dimethoxybenzaldehyde have been synthesized as intermediates in drug discovery processes. For instance, Li et al. (2012) described the synthesis of a compound involving 5-Bromo-2,4-dimethoxybenzaldehyde as an intermediate step. This emphasizes the compound's relevance in the synthesis of more complex molecules (Li et al., 2012).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety information suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, with theoretical predictions for 6-BRB and 5-BRB . These findings were favorably compared with available theoretical and experimental data of other organic crystals that may be promising as NLO materials .

properties

IUPAC Name

5-bromo-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDIELLGFUEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349916
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxybenzaldehyde

CAS RN

130333-46-9
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Rudyanto, L Hartanti - Indonesian Journal of Chemistry, 2008 - journal.ugm.ac.id
SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE Page 1 Indo. J. Chem., …
Number of citations: 5 journal.ugm.ac.id
MGS Rao, C Srikantia, MS Iyengar - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… Oxidation of the 5-bromo2 : 4-dimethoxybenzaldehyde in a hot solution of magnesium sulphate by potassium permanganate gave white needles, mp 195-196", identical with …
Number of citations: 0 pubs.rsc.org
K Kobayashi, H Shimizu, M Itoh… - Bulletin of the Chemical …, 1990 - journal.csj.jp
An efficient new synthesis of 5,7-dihydroxy-4-methylisobenzofuran-1(3H)-one, a metabolite of aspergillus flavus and a key intermediate in the synthesis of mycophenolic acid, is reported…
Number of citations: 29 www.journal.csj.jp
KM Abdel-Hay, J DeRuiter, CR Clark - Forensic Science International, 2014 - Elsevier
A series of seven regioisomeric bromodimethoxy benzyl piperazines including the designer benzylpiperazine (4-bromo-2,5-dimethoxybenzylpiperazine) were synthesized and their …
Number of citations: 11 www.sciencedirect.com
A Kralj, MT Nguyen, N Tschammer… - Journal of medicinal …, 2013 - ACS Publications
A series of 31 chalcone- and flavonoid-based derivatives were synthesized in good overall yields and screened for their inverse agonist activity on the US28 receptor of human …
Number of citations: 35 pubs.acs.org
DI AbuSalim, ML Merfeld, TD Lash - The Journal of Organic …, 2013 - ACS Publications
A series of diformylbenzophenones were generated by sequentially reacting protected bromobenzaldehydes with n-butyllithium and ethyl N,N-dimethylcarbamate. The acetal protective …
Number of citations: 10 pubs.acs.org
CQ Meng, L Ni, KJ Worsencroft, Z Ye… - Journal of medicinal …, 2007 - ACS Publications
Starting from a simple chalcone template, structure−activity relationship (SAR) studies led to a series of carboxylated, heteroaryl-substituted chalcone derivatives as novel, potent …
Number of citations: 62 pubs.acs.org
K Kobayashi, H Shimizu, M Itoh… - Bulletin of the Chemical …, 1990 - jlc.jst.go.jp
An efficient new synthesis of 5,7-dihydroxy-4-methylisobenzofuran-1(3H)-one, a metabolite of aspergillus flavus and a key intermediate in the synthesis of mycophenolic acid, is reported…
Number of citations: 2 jlc.jst.go.jp
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
RN Davis, TD Lash - Tetrahedron, 2009 - Elsevier
Although carbaporphyrins and related systems have been widely studied, far less work has been carried out on the synthesis of porphyrin analogues with more than one carbocyclic …
Number of citations: 10 www.sciencedirect.com

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